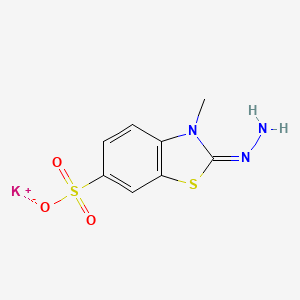

Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate

CAS No.: 65540-57-0

Cat. No.: VC17000418

Molecular Formula: C8H8KN3O3S2

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65540-57-0 |

|---|---|

| Molecular Formula | C8H8KN3O3S2 |

| Molecular Weight | 297.4 g/mol |

| IUPAC Name | potassium;(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-6-sulfonate |

| Standard InChI | InChI=1S/C8H9N3O3S2.K/c1-11-6-3-2-5(16(12,13)14)4-7(6)15-8(11)10-9;/h2-4H,9H2,1H3,(H,12,13,14);/q;+1/p-1/b10-8+; |

| Standard InChI Key | FRBWOMAJEDCGPE-VRTOBVRTSA-M |

| Isomeric SMILES | CN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])S/C1=N/N.[K+] |

| Canonical SMILES | CN1C2=C(C=C(C=C2)S(=O)(=O)[O-])SC1=NN.[K+] |

Introduction

Chemical Structure and Molecular Characterization

Structural Features

The compound features a benzothiazole core—a bicyclic system comprising a benzene ring fused to a thiazole ring—with a hydrazone group (-NH-N=) at the 2-position and a sulfonate (-SO) group at the 6-position. The potassium ion neutralizes the sulfonate’s negative charge, enhancing solubility in polar solvents. The (2E)-configuration of the hydrazone group is critical for its planar geometry, which influences intermolecular interactions and electronic properties.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 297.4 g/mol | |

| IUPAC Name | Potassium (2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-6-sulfonate | |

| InChI Key | FRBWOMAJEDCGPE-VRTOBVRTSA-M | |

| SMILES | CN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])S/C1=N/N.[K+] | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 6 |

Synthesis and Reaction Pathways

Conventional Synthesis

The compound is typically synthesized via condensation reactions between 2-hydrazinobenzothiazole derivatives and sulfonated carbonyl compounds. A representative pathway involves refluxing 3-methyl-2-hydrazinobenzothiazole with potassium 6-sulfobenzoate in ethanol under acidic conditions . The reaction exploits the nucleophilic attack of the hydrazine’s amino group on the electrophilic carbonyl carbon, followed by dehydration to form the hydrazone linkage .

Table 2: Optimized Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Catalyst | HCl or acetic acid |

| Reaction Time | 4–6 hours |

Physicochemical Properties

Solubility and Stability

The potassium sulfonate group confers high water solubility, making the compound suitable for aqueous-phase reactions. It remains stable under ambient conditions but degrades upon prolonged exposure to UV light or strong oxidizing agents. Thermal analysis (e.g., differential scanning calorimetry) reveals a decomposition temperature above 250°C, indicative of moderate thermal stability.

Spectroscopic Characterization

-

UV-Vis Spectroscopy: Exhibits absorption maxima at 280 nm (benzothiazole π→π* transitions) and 340 nm (n→π* transitions of the hydrazone group) .

-

IR Spectroscopy: Peaks at 1600 cm (C=N stretch), 1180 cm (S=O asymmetric stretch), and 1040 cm (S=O symmetric stretch) .

Applications in Scientific Research

Materials Science

The sulfonate group enhances ionic conductivity, making the compound a candidate for solid-state electrolytes in batteries. Preliminary studies suggest a conductivity of at 25°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume